molecular formula C25H36O2 B12660866 2,2'-Methylenebis[4,6-diisopropylphenol] CAS No. 93803-61-3

2,2'-Methylenebis[4,6-diisopropylphenol]

Cat. No.: B12660866
CAS No.: 93803-61-3
M. Wt: 368.6 g/mol
InChI Key: VEQGPPAIMRVTQA-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[4,6-diisopropylphenol] is an organic compound with the molecular formula C25H36O2. It is a phenolic compound characterized by the presence of two isopropyl groups on each benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[4,6-diisopropylphenol] typically involves the condensation of 4,6-diisopropylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two phenolic units .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[4,6-diisopropylphenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Methylenebis[4,6-diisopropylphenol] has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis[4,6-diisopropylphenol] are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species, thereby protecting cells and materials from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 2,2’-Methylenebis[4,6-dicyclopentylphenol]
  • 2,2’-Methylenebis[4,6-bis(1-methylethyl)phenol]

Uniqueness

2,2’-Methylenebis[4,6-diisopropylphenol] is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in different fields .

Properties

CAS No.

93803-61-3

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-[[2-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]-4,6-di(propan-2-yl)phenol

InChI

InChI=1S/C25H36O2/c1-14(2)18-9-20(24(26)22(12-18)16(5)6)11-21-10-19(15(3)4)13-23(17(7)8)25(21)27/h9-10,12-17,26-27H,11H2,1-8H3

InChI Key

VEQGPPAIMRVTQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)O)CC2=C(C(=CC(=C2)C(C)C)C(C)C)O

Origin of Product

United States

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